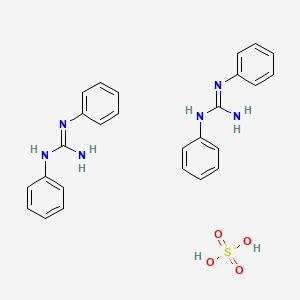
1,3-Diphenylguanidine hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diphenylguanidine hemisulfate is a chemical compound widely used in various industrial applications, particularly in the rubber industry. It serves as an accelerator in the vulcanization process, enhancing the cross-linking of rubber molecules to improve elasticity and durability. This compound is also utilized in the detection of metals and organic bases due to its complexing properties .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Diphenylguanidine hemisulfate can be synthesized through the reaction of aniline with cyanamide under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the guanidine structure. The hemisulfate salt is then obtained by treating the resulting 1,3-diphenylguanidine with sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: 1,3-Diphenylguanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenated compounds like bromoalkanes are used under basic conditions to facilitate substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amines and related compounds.
Substitution: Substituted guanidines with various functional groups.
科学研究应用
Detection of Contaminants
DPG has been utilized as a complexing agent for detecting metals and organic bases in environmental samples. Its ability to form stable complexes with various metal ions makes it valuable for analytical chemistry applications, particularly in assessing contamination levels in water sources .
Case Study: DPG in Water Quality Monitoring
A study conducted on the leaching behavior of DPG from rubber products found that it can migrate into water sources, posing potential environmental risks. Researchers developed methods for quantifying DPG levels in water using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, highlighting its significance in environmental monitoring .
Biomedical Applications
Dermatological Testing
DPG is also employed in dermatological patch tests to diagnose allergic contact dermatitis. Its sensitizing properties are useful for identifying allergic reactions to various substances, making it an essential tool in clinical allergy testing .
Table 2: DPG in Dermatological Applications
| Application | Description |
|---|---|
| Patch Testing | Used to identify allergic reactions |
| Sensitization Potential | Known to cause dermatitis in sensitive individuals |
Research and Development
Chemical Studies
Research has shown that DPG can undergo oxidation processes that affect its stability and environmental impact. Studies involving goethite-activated persulfate have explored the degradation mechanisms of DPG, providing insights into its behavior under different environmental conditions .
Table 3: Summary of Research Findings on DPG Degradation
| Study Focus | Key Findings |
|---|---|
| Oxidation Mechanisms | Identified reaction products and pathways |
| Environmental Persistence | Evaluated leaching potential from rubber products |
作用机制
The mechanism of action of 1,3-diphenylguanidine hemisulfate involves its ability to form stable complexes with various substrates. In the vulcanization process, it accelerates the cross-linking of rubber molecules by interacting with sulfur and other vulcanizing agents. This interaction enhances the formation of sulfur bridges between polymer chains, resulting in improved elasticity and durability of the rubber .
相似化合物的比较
1,3-Di-o-tolylguanidine: Another guanidine derivative used in rubber vulcanization.
1,2,3-Triphenylguanidine: Similar in structure but with three phenyl groups, used in similar applications.
Uniqueness: 1,3-Diphenylguanidine hemisulfate is unique due to its specific complexing properties and its effectiveness as an accelerator in the vulcanization process. Its ability to form stable complexes with metals and organic bases makes it valuable in various chemical and industrial applications .
属性
CAS 编号 |
32514-47-9 |
|---|---|
分子式 |
C13H15N3O4S |
分子量 |
309.34 g/mol |
IUPAC 名称 |
1,2-diphenylguanidine;sulfuric acid |
InChI |
InChI=1S/C13H13N3.H2O4S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;1-5(2,3)4/h1-10H,(H3,14,15,16);(H2,1,2,3,4) |
InChI 键 |
UYSNRRIIIXZGOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.OS(=O)(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















